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For Immediate Release

[City, State] – November 7, 2025 – Sunvozertinib (DZD9008), a novel, irreversible epidermal

growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is showing significant promise in

preclinical and clinical settings for patients with non-small cell lung cancer (NSCLC) who have

developed resistance to the third-generation TKI, Osimertinib. Research indicates that

Sunvozertinib effectively targets a wide range of EGFR mutations, including the challenging

C797S mutation, a key mechanism of resistance to Osimertinib.

Overcoming a Critical Hurdle in Lung Cancer
Treatment
Osimertinib has been a cornerstone in the treatment of EGFR-mutated NSCLC, particularly for

patients with the T790M resistance mutation. However, the emergence of further resistance

mechanisms, most notably the EGFR C797S mutation, has posed a significant clinical

challenge, leaving patients with limited therapeutic options. Fourth-generation EGFR TKIs,

such as Sunvozertinib, are being developed to address this unmet need.

Sunvozertinib distinguishes itself by its ability to covalently bind to the mutant EGFR kinase

domain, including those with C797S mutations, thereby inhibiting downstream signaling

pathways that drive tumor proliferation.[1] This mechanism allows it to overcome the resistance
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conferred by the C797S mutation, which prevents the binding of irreversible inhibitors like

Osimertinib.

Preclinical Efficacy of Sunvozertinib
In vitro studies have demonstrated the potent and selective activity of Sunvozertinib against

various EGFR mutations. The half-maximal inhibitory concentration (IC50) values showcase its

efficacy in cell lines with mutations that confer resistance to other EGFR TKIs.

Cell Line
EGFR Mutation
Status

Sunvozertinib
pEGFR IC50
(nmol/L)

Osimertinib pEGFR
IC50 (nmol/L)

PC-9 Exon 19 Del 1.1 Not specified

H1975 L858R/T790M 2.5 Not specified

Ba/F3
Exon 20 ins

(D770_N771insSVD)
6 Not specified

Ba/F3
Exon 20 ins

(V769_D770insASV)
40 Not specified

A431 Wild-Type EGFR 52 Not specified

Table 1: In vitro activity of Sunvozertinib in various EGFR-mutant cell lines. Data sourced from

preclinical studies.[1]

Clinical Validation in Heavily Pretreated Patients
The efficacy of Sunvozertinib has been evaluated in a series of clinical trials, collectively known

as the WU-KONG studies. A pooled analysis of the WU-KONG1, WU-KONG2, and WU-

KONG15 trials, which included 40 patients with EGFR-mutated NSCLC who had developed

resistance to prior TKI treatment, demonstrated promising antitumor activity. In this heavily

pretreated population, where 90% had received three or more prior lines of therapy and 68.8%

had been treated with a third-generation EGFR TKI, Sunvozertinib showed significant clinical

benefit.[2]
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Patient
Population

Treatment
Objective
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Median
Duration of
Response
(mDOR)

Median
Progressio
n-Free
Survival
(mPFS)

EGFR TKI-

Resistant

NSCLC

(n=40)

Sunvozertinib

(50-400 mg

daily)

27.5% 60% 6.5 months 6.0 months

EGFR

sensitizing

and T790M

mutations

Sunvozertinib 55.6% Not Reported Not Reported Not Reported

Table 2: Clinical efficacy of Sunvozertinib in patients with EGFR TKI-resistant NSCLC from a

pooled analysis of WU-KONG trials.[2]

Furthermore, the WU-KONG6 trial, a phase 2 study in China, enrolled 104 patients with

platinum-pretreated locally advanced or metastatic NSCLC with EGFR exon 20 insertion

mutations. In the 97 efficacy-evaluable patients, Sunvozertinib at a 300 mg once-daily dose

demonstrated a confirmed objective response rate (ORR) of 61%.[2][3]

Mechanism of Action and Resistance
Sunvozertinib is an irreversible EGFR inhibitor that covalently binds to the cysteine residue in

the ATP-binding pocket of the EGFR kinase domain.[1] This action effectively blocks the

signaling cascade responsible for tumor growth. However, acquired resistance to Sunvozertinib

can also occur, with studies identifying the emergence of the EGFR C797S mutation as a

potential on-target resistance mechanism.[4]

Caption: EGFR signaling pathway and points of inhibition.
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In Vitro Cell Viability and EGFR Phosphorylation Assays: Human NSCLC cell lines with various

EGFR mutations (e.g., PC-9, H1975) and Ba/F3 cells engineered to express specific EGFR

mutations were used. Cells were treated with increasing concentrations of Sunvozertinib for a

specified period (e.g., 4 hours for phosphorylation assays, 72 hours for viability assays). EGFR

phosphorylation (pEGFR) was measured using methods such as Meso Scale Discovery (MSD)

electrochemiluminescence assays. Cell viability was assessed using assays like CellTiter-Glo.

IC50 values were calculated from dose-response curves.

In Vivo Xenograft Studies: Patient-derived xenograft (PDX) models or cell line-derived

xenograft (CDX) models were established in immunocompromised mice. For PDX models,

tumor fragments from patients with specific EGFR mutations were implanted subcutaneously.

For CDX models, cultured NSCLC cells were injected. Once tumors reached a specified

volume, mice were randomized to receive vehicle control, Osimertinib, or Sunvozertinib orally

at various doses. Tumor volumes were measured regularly to assess treatment efficacy.

Pharmacodynamic studies were also conducted by collecting tumor tissues at different time

points to measure the inhibition of pEGFR and downstream signaling proteins like pERK via

immunohistochemistry (IHC).
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Caption: Preclinical experimental workflow for evaluating Sunvozertinib.

Conclusion
Sunvozertinib represents a promising therapeutic strategy for NSCLC patients who have

developed resistance to Osimertinib, particularly those with the EGFR C797S mutation. Its

potent and selective inhibition of a broad range of EGFR mutations, coupled with encouraging

clinical activity in heavily pretreated populations, positions it as a valuable next-generation
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EGFR TKI. Ongoing and future clinical trials will further delineate its role in the evolving

landscape of EGFR-mutated NSCLC treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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